3-二甲氨基甲基-4-丙氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Dimethylaminomethyl-4-propoxy-benzaldehyde is a derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds such as 4-(dimethylamino)benzaldehyde (DMAB) and its derivatives have been extensively studied for their chemical reactivity, molecular structure, and potential applications in various fields, including material science and catalysis.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various benzaldehyde derivatives with other reagents to form complex structures. For instance, the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted thiosemicarbazones under controlled conditions leads to the formation of mononuclear and dinuclear compounds with benzaldehyde derivatives as ligands . Similarly, the oxidation of dimethylamino benzaldehyde (DMABA) by tetraethylammonium bromochromate (TEABC) results in the formation of corresponding acids, indicating the reactivity of the aldehyde group in these compounds .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex, with the potential for various conformations and chelate ring formations. X-ray diffraction studies have been used to establish the structures of dinuclear compounds containing benzaldehyde derivatives, revealing the presence of solvates, linkage isomerism, and stabilization of chelate rings . The crystal structure of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline shows intermolecular hydrogen bonding forming one-dimensional chains, which is indicative of the potential for extensive molecular interactions in these compounds .

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a range of chemical reactions, including oxidation, alkylation, and cyclocondensation. The oxidation of DMABA by TEABC is catalyzed by toluene-p-sulfonic acid and follows a first-order reaction with respect to both the oxidant and the aldehyde . Alkylation reactions of 4-(dimethylamino)benzaldehyde result in the formation of iminium salts, which are prone to hydrolysis . Cyclocondensation reactions involving benzaldehyde derivatives can lead to the formation of polycondensed heterocyclic systems with the splitting off of N,N-dimethylaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The vibrational dynamics of crystalline 4-(dimethylamino)benzaldehyde have been studied using inelastic neutron scattering and periodic DFT calculations, providing insights into the external phonon modes and low-frequency molecular vibrations . The optical and thermal properties of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline have been analyzed using UV-Vis-NIR measurement and thermogravimetric analyses, respectively, highlighting the material's potential for applications in nonlinear optics .

科学研究应用

亚胺盐的形成和晶体结构

Froschauer 等人 (2013) 的研究探索了 4-(二甲氨基)苯甲醛(一种相关化合物)的烷基化,展示了如何可以在 N 原子上对其进行修饰以生成亚胺盐。这些盐易于水解,产生氢四氟硼酸盐,研究中确定了五种晶体结构。这项研究突出了二甲氨基苯甲醛衍生物形成亚胺盐的化学反应性,亚胺盐是有机合成中的有用中间体 (Froschauer 等人,2013)。

阿莫弗鲁亭的合成和细胞毒性评估

Brandes 等人 (2020) 利用相关化合物 3,5-二甲氧基苯甲醛合成阿莫弗鲁亭 A 和 B,突出了二甲氨基苯甲醛衍生物在合成生物活性化合物中的潜力。合成的化合物对人肿瘤细胞系表现出有希望的细胞毒性,表明它们在开发抗癌剂中的潜在应用 (Brandes 等人,2020)。

氧化动力学和热力学

Asghar 等人 (2014) 研究了四乙基铵溴铬酸盐在混合溶剂体系中氧化 N,N-二甲氨基苯甲醛,深入了解了氧化过程的动力学和热力学。这项研究揭示了二甲氨基苯甲醛衍生物在氧化条件下的化学行为,有助于理解它们的稳定性和反应性 (Asghar 等人,2014)。

腐蚀抑制

Singh 等人 (2016) 研究了 4(N,N-二甲氨基)苯甲醛烟酸腙作为酸性溶液中低碳钢的缓蚀剂,展示了二甲氨基苯甲醛衍生物在材料科学中的应用,特别是在保护金属免受腐蚀方面。这项研究为这些化合物在防腐中的潜在工业应用提供了有价值的信息 (Singh 等人,2016)。

非线性光学和量子化学研究

Karthick 等人 (2019) 合成了一种涉及 4-(二甲氨基)苯甲醛的新型有机分子加合物,展示了其在光电应用中的潜力,因为它具有三阶非线性光学性质。这项研究强调了二甲氨基苯甲醛衍生物在开发光电技术材料中的重要性 (Karthick 等人,2019)。

安全和危害

属性

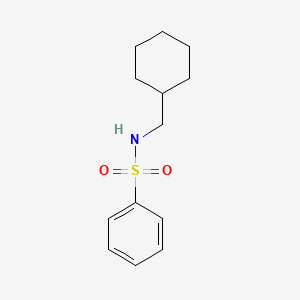

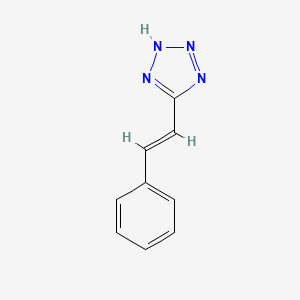

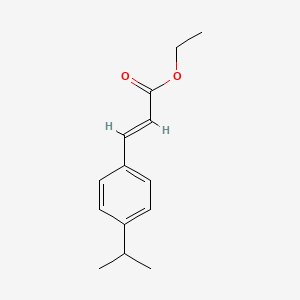

IUPAC Name |

3-[(dimethylamino)methyl]-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQTQBKNRTBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylaminomethyl-4-propoxy-benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)